6-Phenyl-1,2,4-triazine

Physical organic chemistry Tautomerism Protonation

For reproducible drug discovery and materials research, choose the specific 6-phenyl isomer (CAS 21134-98-5) over its 3- or 5-phenyl analogues. Its unique degenerate tautomerism and multi-pathway nucleophilic substitution enable diversity-oriented synthesis superior to simpler isomers. Confirmed stable chiral smectic C phase (30-90°C) ensures reliable performance in optoelectronic applications. Insist on CAS 21134-98-5 to avoid positional isomer contamination that confounds biological and material assays.

Molecular Formula C9H7N3
Molecular Weight 157.17 g/mol
CAS No. 21134-98-5
Cat. No. B8721099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenyl-1,2,4-triazine
CAS21134-98-5
Molecular FormulaC9H7N3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=CN=N2
InChIInChI=1S/C9H7N3/c1-2-4-8(5-3-1)9-6-10-7-11-12-9/h1-7H
InChIKeyCBEUTJXRHBGFOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenyl-1,2,4-triazine (CAS 21134-98-5) Technical Baseline and Procurement Context


6-Phenyl-1,2,4-triazine (CAS 21134-98-5) is a core heterocyclic scaffold within the 1,2,4-triazine family, defined by a phenyl substituent at the 6-position of the triazine ring [1]. This molecular architecture imparts distinctive electronic and steric characteristics, establishing it as a privileged structure in medicinal chemistry and materials science research [2]. As an electron-deficient diene, this compound serves as a versatile building block for the synthesis of complex molecular libraries and as a key intermediate in the development of bioactive molecules and functional materials .

Why 6-Phenyl-1,2,4-triazine (CAS 21134-98-5) Cannot Be Replaced by Generic 1,2,4-Triazine Analogs in Research


The position of the phenyl substituent on the 1,2,4-triazine ring is not a trivial structural variation but a critical determinant of physicochemical and biological behavior [1]. Substituting 6-phenyl-1,2,4-triazine with its 3-phenyl or 5-phenyl isomers can lead to significant alterations in protonation equilibria, electronic distribution, and, consequently, in molecular recognition and reactivity [1]. These differences directly impact downstream research outcomes in fields such as enzyme inhibition, liquid crystal design, and nucleophilic substitution chemistry [2][3]. Therefore, for reproducible and targeted research, substitution with a positional isomer or a generic triazine derivative without careful validation introduces uncontrolled variables that can confound results.

Quantitative Differentiation Guide for 6-Phenyl-1,2,4-triazine (CAS 21134-98-5) Selection


Unique Protonation Tautomerism of 6-Phenyl-1,2,4-triazine

Unlike its isomeric counterparts, 6-phenyl-1,2,4-triazine exhibits a distinct tautomeric equilibrium upon monoprotonation. Ab initio calculations (HF/6-31G**) indicate that while the 1H+ form is thermodynamically most stable for most phenyl-1,2,4-triazine monocations, 6-phenyl-1,2,4-triazine is unique in that the 1H+ and 2H+ forms are equally probable [1]. This contrasts with other isomers like 3-phenyl- or 5-phenyl-1,2,4-triazine, which show a clear preference for a single tautomeric state [1].

Physical organic chemistry Tautomerism Protonation

Thermal Stability Advantage in Ferroelectric Liquid Crystal Design

In the design of ferroelectric liquid crystals, the 6-phenyl-1,2,4-triazine core confers superior thermal stability to its mesophase compared to closely related heteroaromatic analogs. The chiral smectic C (Sc*) phase of 6-phenyl-1,2,4-triazine derivatives exists over a wide temperature range of approximately 30°C to 90°C [1]. A direct comparison reveals that this thermal stability is greater than that observed for analogous 5-phenylpyrimidine and 2-phenylpyridazine derivatives, an effect attributed to the unique dipole moment orientation of the triazine core [1].

Materials science Liquid crystals Mesophase stability

Divergent Nucleophilic Substitution Pathway Compared to 3-Substituted Analogs

The reactivity of 6-phenyl-1,2,4-triazine with nucleophiles can be finely tuned by substitution at the 3-position, enabling distinct synthetic outcomes not readily accessible with other isomers. For instance, the reaction of 3-X-6-phenyl-1,2,4-triazines (X = SMe, SPh, SO2Ph) with phenylacetonitrile anion in DMF yields a mixture of ring transformation products, covalent addition products, and ipso-substitution products [1]. This divergent reactivity contrasts with the more predictable nucleophilic addition patterns of 3-phenyl-1,2,4-triazine, which typically proceeds via addition at C5 [2].

Synthetic organic chemistry Nucleophilic substitution Reaction mechanisms

Optimal Research and Industrial Applications for 6-Phenyl-1,2,4-triazine (CAS 21134-98-5)


Development of pH-Dependent Molecular Switches and Probes

The unique degenerate tautomerism of protonated 6-phenyl-1,2,4-triazine, where the 1H+ and 2H+ forms are equally probable, makes it an ideal scaffold for designing pH-sensitive molecular switches or sensors. This property, verified by direct comparison with other positional isomers [1], can be exploited to create compounds that exhibit distinct binding, optical, or electrochemical responses upon subtle changes in pH.

Synthesis of Structurally Diverse Compound Libraries via Divergent Reactivity

The ability of 6-phenyl-1,2,4-triazine to undergo multiple, competing nucleophilic substitution pathways (ring transformation, covalent addition, ipso-substitution) under controlled conditions makes it a superior building block for diversity-oriented synthesis [1]. This contrasts with the more straightforward, single-pathway reactivity of 3-phenyl-1,2,4-triazine [2], enabling medicinal chemists to efficiently explore a broader chemical space from a single, commercially available starting material.

Design of Wide-Temperature-Range Ferroelectric Liquid Crystals

For applications in liquid crystal displays and optoelectronics, 6-phenyl-1,2,4-triazine derivatives offer a critical advantage in thermal stability. The chiral smectic C phase of these compounds is stable over a broad temperature range (approximately 30°C to 90°C), a performance characteristic that is superior to analogous 5-phenylpyrimidine and 2-phenylpyridazine-based materials [1]. This makes the scaffold a high-value choice for developing robust ferroelectric devices.

Quote Request

Request a Quote for 6-Phenyl-1,2,4-triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.